REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[CH3:4][c:5]1[nH:6][c:7]([C:14](=[O:15])[O:16][CH3:17])[c:8]([C:10](=[O:11])[O:12][CH3:13])[n:9]1.[N+:1](=[N-:2])=[CH2:3]>>[CH3:3][n:9]1[c:5]([CH3:4])[n:6][c:7]([C:14](=[O:15])[O:16][CH3:17])[c:8]1[C:10](=[O:11])[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nc(C)[nH]c1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)c1nc(C)n(C)c1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |